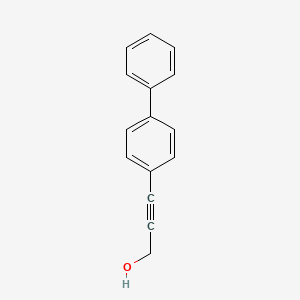

3-Biphenyl-4-ylprop-2-YN-1-OL

Description

3-Biphenyl-4-ylprop-2-yn-1-ol (CAS: 210885-00-0) is an organic compound with the molecular formula C₁₅H₁₂O and a molecular weight of 208.26 g/mol. Its structure features a biphenyl core substituted with a propargyl alcohol group (–C≡C–CH₂OH) at the 4-position of one phenyl ring. This compound is primarily used in synthetic organic chemistry and materials science, where its alkyne and hydroxyl functionalities enable diverse reactivity, such as participation in click chemistry or polymer crosslinking reactions. The compound is commercially available through suppliers like Shanghai Danfan Network Science & Technology Co., Ltd., which provides detailed product listings and sourcing support .

Properties

IUPAC Name |

3-(4-phenylphenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-3,6-11,16H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSVPQJJHFFDTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624717 | |

| Record name | 3-([1,1'-Biphenyl]-4-yl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210885-00-0 | |

| Record name | 3-([1,1'-Biphenyl]-4-yl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Biphenyl-4-ylprop-2-YN-1-OL typically involves the following steps:

Formation of Biphenyl Structure: The initial step involves the formation of the biphenyl structure through a Suzuki-Miyaura coupling reaction. This reaction uses a palladium catalyst and a boronic acid derivative to couple two aromatic rings.

Introduction of Ethynyl Group: The ethynyl group is introduced through a Sonogashira coupling reaction. This reaction involves the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the use of continuous flow reactors and automated systems ensures efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Biphenyl-4-ylprop-2-YN-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The ethynyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nitric acid, halogens.

Major Products

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of an ethyl-substituted biphenyl compound.

Substitution: Formation of nitro or halogen-substituted biphenyl compounds.

Scientific Research Applications

3-Biphenyl-4-ylprop-2-YN-1-OL is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Used in the development of advanced materials, such as polymers and liquid crystals, due to its rigid biphenyl structure.

Mechanism of Action

The mechanism of action of 3-Biphenyl-4-ylprop-2-YN-1-OL depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The ethynyl group can participate in covalent bonding with nucleophiles, while the hydroxyl group can form hydrogen bonds, influencing the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, based on its structural features, the following comparisons can be inferred from general chemical principles:

Table 1: Comparison of Key Properties

| Compound Name | Molecular Formula | Functional Groups | Reactivity Highlights | Potential Applications |

|---|---|---|---|---|

| 3-Biphenyl-4-ylprop-2-yn-1-ol | C₁₅H₁₂O | Alkyne, Hydroxyl | Click chemistry, polymerization | Polymer precursors, drug discovery |

| 4-Biphenylpropargyl ether | C₁₅H₁₂O | Alkyne, Ether | Sonogashira coupling, stability | Liquid crystals, organic electronics |

| Biphenyl-4-ylmethanol | C₁₃H₁₂O | Hydroxyl | Esterification, oxidation | Solvents, intermediates |

| 4-Biphenylpropiolic acid | C₁₅H₁₀O₂ | Alkyne, Carboxylic acid | Cycloaddition, metal coordination | MOFs, catalysis |

Key Observations

- Reactivity: Unlike biphenylpropargyl ethers or biphenylmethanol derivatives, this compound’s hydroxyl group enhances its solubility in polar solvents, facilitating reactions in aqueous environments (e.g., copper-catalyzed azide-alkyne cycloaddition) .

- Stability : Propargyl alcohols are generally less stable under acidic conditions compared to ethers or esters, which may limit their use in harsh synthetic conditions.

- Applications : The alkyne group in this compound makes it valuable for polymer crosslinking, whereas biphenylpropiolic acid derivatives are more suited for metal-organic frameworks (MOFs) due to their chelating ability.

Research Findings and Limitations

No peer-reviewed studies or crystallographic data for this compound were identified in the provided evidence. Structural characterization tools like X-ray crystallography (e.g., SHELX software ) could elucidate its conformation and intermolecular interactions, but such data are absent here.

Biological Activity

3-Biphenyl-4-ylprop-2-YN-1-OL, also known by its CAS number 210885, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The structure of this compound includes a biphenyl framework with an ethynyl and a hydroxyl group. The synthesis typically involves:

- Formation of Biphenyl Structure : Achieved through a Suzuki-Miyaura coupling reaction using a palladium catalyst.

- Introduction of Ethynyl Group : Conducted via a Sonogashira coupling reaction, coupling an aryl halide with an acetylene derivative in the presence of palladium and copper catalysts.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a broad-spectrum antimicrobial agent.

Anticancer Activity

The compound has also been studied for its anticancer properties. It was shown to inhibit the proliferation of cancer cell lines in vitro, particularly those associated with breast and lung cancers. Mechanistic studies suggest that it may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

The biological effects of this compound are attributed to its ability to interact with cellular targets:

- Covalent Bonding : The ethynyl group can form covalent bonds with nucleophiles in biological systems.

- Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding, influencing interactions with proteins and enzymes.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Biphenyl | Lacks functional groups | Minimal reactivity |

| 4-Ethynylbiphenyl | Contains ethynyl group but no hydroxyl | Limited solubility |

| 4-Hydroxybiphenyl | Contains hydroxyl group but no ethynyl | Moderate reactivity |

| This compound | Contains both ethynyl and hydroxyl groups | Significant antimicrobial and anticancer properties |

This table illustrates that the combination of both functional groups in this compound enhances its reactivity and biological efficacy compared to similar compounds.

Case Studies

Several case studies have highlighted the compound's potential:

- Anticancer Efficacy Study : In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability in MCF7 (breast cancer) and A549 (lung cancer) cell lines.

- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics, indicating its potential as a new antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.